molecular formula C3H4ClN3O B14629996 2-Azidopropanoyl chloride CAS No. 55689-46-8

2-Azidopropanoyl chloride

Cat. No.: B14629996
CAS No.: 55689-46-8
M. Wt: 133.54 g/mol
InChI Key: FSWYXCKDYOIJDF-UHFFFAOYSA-N
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Description

2-Azidopropanoyl chloride: is an organic compound with the molecular formula C₃H₄ClN₃O . It is a derivative of propanoyl chloride where one of the hydrogen atoms is replaced by an azido group (-N₃). This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azidopropanoyl chloride can be synthesized through the reaction of propanoyl chloride with sodium azide (NaN₃) in the presence of a suitable solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potential hazards associated with azides.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Azidopropanoyl chloride can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), acetonitrile (CH₃CN), dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed:

    Substitution: Various substituted propanoyl derivatives.

    Reduction: 2-Aminopropanoyl chloride.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-Azidopropanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-azidopropanoyl chloride primarily involves its reactivity as an acylating agent. The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Additionally, the azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry.

Comparison with Similar Compounds

    Propanoyl chloride: Lacks the azido group, making it less reactive in certain types of reactions.

    2-Chloropropanoyl chloride: Contains a chlorine atom instead of an azido group, leading to different reactivity and applications.

    2-Azidoacetic acid: Similar structure but with a carboxylic acid group instead of a chloride, affecting its reactivity and use.

Uniqueness: 2-Azidopropanoyl chloride is unique due to the presence of both an acyl chloride and an azido group, making it highly reactive and versatile in various chemical reactions. This dual functionality allows it to participate in a wide range of synthetic processes, making it valuable in research and industrial applications.

Properties

IUPAC Name

2-azidopropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O/c1-2(3(4)8)6-7-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWYXCKDYOIJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519898
Record name 2-Azidopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55689-46-8
Record name 2-Azidopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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